![molecular formula C17H16O5 B3017922 (E)-3-(4-Methoxyphenoxy)acrylic acid 4-methoxyphenyl ester CAS No. 323208-04-4](/img/structure/B3017922.png)
(E)-3-(4-Methoxyphenoxy)acrylic acid 4-methoxyphenyl ester
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves esterification reactions and the Knoevenagel condensation. For instance, the paper titled "Synthesis of(E)-3-(3,4-dihydroxyphenyl) acrylic acid" describes the preparation of a similar compound through a Knoevenagel reaction followed by demethylation, with an overall yield of 90% . Another example is the synthesis of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate," which was obtained by reacting 2-methylcinnamic acid with 4-methoxyphenethyl alcohol and other reagents at room temperature .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using techniques such as FTIR, NMR, and mass spectroscopy. For example, the structure of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate" was established using these methods . Additionally, the crystal structures of E and Z isomers of a related compound were determined using single-crystal X-ray diffraction, providing insights into the stereochemistry and molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo cycloaddition and addition reactions. For instance, esters of chiral auxiliaries with α-(4-ethoxyphenyl)acrylic acid undergo diastereoselective addition reactions with tetrafluoroethylene . These reactions are important for introducing fluorine atoms into the molecular structure, which can significantly alter the physical and chemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the solubility, boiling point, and melting point. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and space groups . The biological activities of these compounds are also of interest, as demonstrated by the α-glucosidase inhibition activity of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate," which was higher than that of the standard drug acarbose .
properties
IUPAC Name |
(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-3-7-15(8-4-13)21-12-11-17(18)22-16-9-5-14(20-2)6-10-16/h3-12H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKIRGPDFOTCE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC=CC(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C=C/C(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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